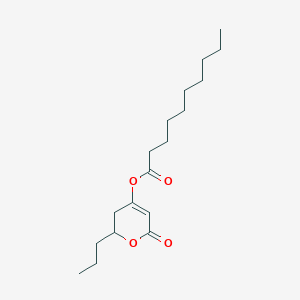![molecular formula C12H17ClO4 B14374349 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 90125-47-6](/img/structure/B14374349.png)
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring with a carboxylate ester and a chloropropanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with 2-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve cyclohex-3-ene-1-carboxylic acid in an anhydrous solvent such as dichloromethane.
- Add a base (e.g., pyridine) to the solution.
- Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohex-3-ene-1-carboxylic acid and 2-chloropropanoic acid.
Oxidation: The cyclohexene ring can be oxidized to form cyclohexane-1,2-diol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine), thiols (e.g., thiophenol), or alcohols (e.g., methanol) in the presence of a base (e.g., sodium hydroxide).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives such as 2-(methylamino)propanoate or 2-(thiophenyl)propanoate.
Hydrolysis: Cyclohex-3-ene-1-carboxylic acid and 2-chloropropanoic acid.
Oxidation: Cyclohexane-1,2-diol derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug that can be metabolized to active pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloropropanoyl group can undergo nucleophilic substitution, leading to the formation of active
Propiedades
Número CAS |
90125-47-6 |
|---|---|
Fórmula molecular |
C12H17ClO4 |
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
2-(2-chloropropanoyloxy)ethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H17ClO4/c1-9(13)11(14)16-7-8-17-12(15)10-5-3-2-4-6-10/h2-3,9-10H,4-8H2,1H3 |
Clave InChI |
IEFKAXUZIVTQKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCOC(=O)C1CCC=CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


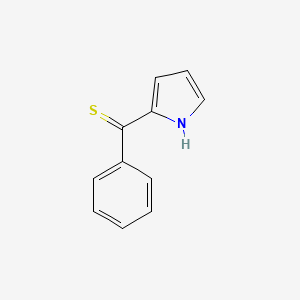
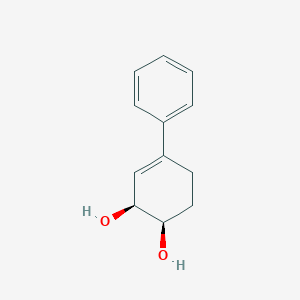
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)
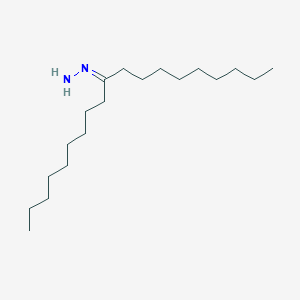

![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)

![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14374301.png)
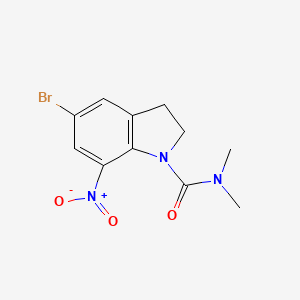
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)
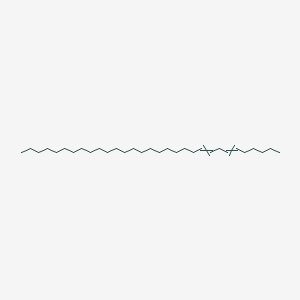
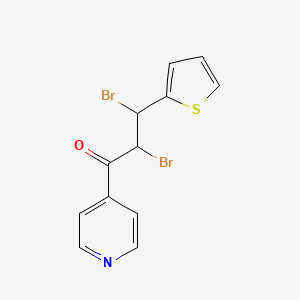
![3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14374319.png)
